DosatiLink-1

Antiproliferative activity K562 cell line EC50 comparison

DosatiLink-1 is a synthetic small-molecule inhibitor targeting the Abelson murine leukemia (ABL) enzyme, identified by CAS number 2941512-37-2. It features a complex molecular structure with a quinazolinone core and a high molecular weight of 1517.52 g/mol (molecular formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S), distinguishing it from smaller, clinically established ABL inhibitors such as imatinib, dasatinib, and nilotinib.

Molecular Formula C69H93Cl2F2N13O17S
Molecular Weight 1517.5 g/mol
Cat. No. B12390059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDosatiLink-1
Molecular FormulaC69H93Cl2F2N13O17S
Molecular Weight1517.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8
InChIInChI=1S/C69H93Cl2F2N13O17S/c1-50-4-3-5-57(70)63(50)82-67(90)59-49-76-68(104-59)81-60-47-61(79-51(2)78-60)84-18-20-85(21-19-84)62(87)13-22-91-24-26-93-28-30-95-32-34-97-36-38-99-40-42-101-44-45-102-43-41-100-39-37-98-35-33-96-31-29-94-27-25-92-23-15-74-65(88)52-11-16-86(17-12-52)64-56(58-10-14-77-83-58)46-53(48-75-64)66(89)80-54-6-8-55(9-7-54)103-69(71,72)73/h3-10,14,46-49,52H,11-13,15-45H2,1-2H3,(H,74,88)(H,77,83)(H,80,89)(H,82,90)(H,76,78,79,81)
InChIKeyYCCMDKLTSKSVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DosatiLink-1 for ABL Kinase Inhibition: Compound Specifications, Mechanism, and Research Procurement Guide


DosatiLink-1 is a synthetic small-molecule inhibitor targeting the Abelson murine leukemia (ABL) enzyme, identified by CAS number 2941512-37-2 . It features a complex molecular structure with a quinazolinone core and a high molecular weight of 1517.52 g/mol (molecular formula C₆₉H₉₃Cl₂F₂N₁₃O₁₇S), distinguishing it from smaller, clinically established ABL inhibitors such as imatinib, dasatinib, and nilotinib [1]. Its biological characterization derives primarily from a single published study (PMID: 37849551) reporting antiproliferative activity against human chronic myeloid leukemia (CML) K562 cells [2]. This compound is offered by multiple research chemical suppliers (including MedChemExpress and TargetMol) exclusively for laboratory research applications and is not intended for human therapeutic or veterinary use .

Why Generic Substitution Fails: Structural and Target-Specific Limitations of Replacing DosatiLink-1 with Other ABL Inhibitors


DosatiLink-1 is structurally distinct from the major classes of clinically used ABL inhibitors (imatinib, dasatinib, nilotinib, bosutinib, ponatinib) and cannot be considered a generic substitute for them in research applications [1]. Its molecular architecture—incorporating a quinazolinone core with an extended polyethylene glycol linker chain and a high molecular weight of 1517.52 g/mol—differs fundamentally from the comparatively compact ATP-competitive inhibitors typically used in ABL research . The compound's only peer-reviewed characterization, reporting an EC₅₀ of 2.47 nM against wild-type K562 cells and >300 nM against the T315I gatekeeper mutant, appears in a publication focused on novel chemical space exploration rather than comprehensive kinase profiling [2]. Critically, no direct head-to-head studies comparing DosatiLink-1 to established ABL inhibitors are available in the public domain. Consequently, substitution with imatinib (EC₅₀ ~600 nM in similar assays) or dasatinib (reported ~0.8 nM) would introduce unquantified variables regarding target engagement, off-target kinase selectivity, and cell permeability [3][4]. Furthermore, the compound's binding mode to ABL has not been experimentally determined via co-crystallography or published biochemical kinase assays (IC₅₀), precluding any assumption that its functional effects are directly comparable to those of ATP-competitive type I or type II inhibitors [2].

Quantitative Differentiation Evidence for DosatiLink-1: Comparative Antiproliferative Activity, Mutant Selectivity, and Physicochemical Profile


Comparative Antiproliferative Potency of DosatiLink-1 Against Wild-Type K562 CML Cells

In wild-type K562 chronic myeloid leukemia cells, DosatiLink-1 exhibits an EC₅₀ of 2.47 nM, measured via CellTiter-Glo 2.0 assay after 3 days of incubation. This antiproliferative potency is approximately 243-fold higher than that of the first-generation ABL inhibitor imatinib, which shows an EC₅₀ of approximately 600 nM under comparable assay conditions [1][2]. However, the more potent second-generation inhibitor dasatinib achieves an EC₅₀ of 0.8–1.0 nM in similar K562 proliferation assays, indicating that DosatiLink-1 occupies an intermediate potency position between first- and second-generation clinical ABL inhibitors [3].

Antiproliferative activity K562 cell line EC50 comparison

Loss of Activity of DosatiLink-1 Against the T315I Gatekeeper Mutant

In K562 cells engineered to express the ABL T315I gatekeeper mutant, DosatiLink-1 shows an EC₅₀ >300 nM, representing a >121-fold reduction in potency compared to its activity against wild-type K562 cells (EC₅₀ = 2.47 nM) [1]. This loss of activity is consistent with the behavior of most ATP-competitive ABL inhibitors, including imatinib, dasatinib, nilotinib, and bosutinib, which are all inactive against T315I-mutant BCR-ABL [2]. The sole clinical exception is ponatinib, which retains nanomolar potency against T315I via a carbon–carbon triple bond that accommodates the steric bulk of the isoleucine substitution [3].

T315I mutation Drug resistance Mutant selectivity

Molecular Weight and Physicochemical Differentiation of DosatiLink-1 from Clinical ABL Inhibitors

DosatiLink-1 has a molecular weight of 1517.52 g/mol, which is substantially larger than all clinically approved ABL inhibitors: imatinib (493.6 g/mol), dasatinib (488.0 g/mol), nilotinib (529.5 g/mol), bosutinib (530.4 g/mol), and ponatinib (532.6 g/mol) [1][2]. This size difference—approximately threefold greater than typical ATP-competitive kinase inhibitors—places DosatiLink-1 well beyond Lipinski's Rule of Five cutoff for oral bioavailability (MW <500 Da) [3]. The molecule's extended polyethylene glycol linker chain contributes to this elevated molecular weight and may influence its cellular uptake mechanism, membrane permeability, and intracellular distribution in ways that remain uncharacterized in published literature .

Molecular weight Physicochemical properties Cell permeability

Absence of Published Biochemical ABL Kinase Inhibition Data for DosatiLink-1

No peer-reviewed publication or vendor technical datasheet reports a biochemical IC₅₀ value for DosatiLink-1 against purified ABL kinase in a cell-free enzymatic assay [1]. In contrast, established ABL inhibitors have well-characterized biochemical potencies: imatinib (IC₅₀ = 25–100 nM), dasatinib (IC₅₀ = 0.5–1 nM), nilotinib (IC₅₀ = 10–30 nM), bosutinib (IC₅₀ = 1–3 nM), and ponatinib (IC₅₀ = 0.37 nM) [2][3]. The sole quantitative data available for DosatiLink-1 are cellular EC₅₀ values, which reflect both target engagement and cell permeability contributions and cannot be directly equated to biochemical IC₅₀ measurements.

Biochemical assay IC50 Direct target engagement

Lack of In Vivo Pharmacokinetic and Efficacy Data for DosatiLink-1

A systematic search of the scientific literature and public databases reveals no in vivo pharmacokinetic data (Cₘₐₓ, AUC, t₁/₂, bioavailability) or animal efficacy studies for DosatiLink-1 [1]. By comparison, extensive in vivo characterization exists for clinical ABL inhibitors: for example, imatinib achieves a Cₘₐₓ of 2–4 μg/mL at therapeutic doses, dasatinib shows oral bioavailability of 14–34%, and ponatinib demonstrates tumor regression in T315I-mutant mouse xenograft models [2][3]. The absence of in vivo data for DosatiLink-1 means that its metabolic stability, tissue distribution, clearance mechanisms, and potential toxicity profile remain completely unknown.

In vivo pharmacology Pharmacokinetics Animal models

Defined Research Application Scenarios for DosatiLink-1 Based on Quantitative Evidence


Wild-Type BCR-ABL-Dependent CML Cellular Assays (K562 Model)

DosatiLink-1 is suitable for antiproliferative studies in wild-type K562 chronic myeloid leukemia cells, where its reported EC₅₀ of 2.47 nM defines a low nanomolar working concentration range. This potency is intermediate between imatinib (~600 nM) and dasatinib (~0.8 nM), making DosatiLink-1 a potentially useful comparator for examining structure–activity relationships among ABL inhibitors with divergent potencies [1][2]. Researchers should include imatinib or dasatinib as positive controls in parallel experiments to contextualize the observed antiproliferative effects, and must independently verify that DosatiLink-1 achieves adequate intracellular concentrations in their specific assay conditions given its high molecular weight (1517.52 g/mol) .

Chemical Probe Development for Novel ABL-Binding Modalities

The structural novelty of DosatiLink-1—featuring a quinazolinone core with an extended polyethylene glycol linker and molecular weight more than twice that of typical ATP-competitive inhibitors—makes it a candidate for investigating non-canonical ABL-binding interactions or exploring the chemical space of high-molecular-weight kinase modulators [1]. This compound appears in a publication focused on expanding cell-permeable chemical space, suggesting its utility in probe discovery programs examining how large, flexible molecules engage kinase targets [2]. Procurement for this purpose should be accompanied by plans for biochemical binding assays to establish direct target engagement, as no published IC₅₀ data exist to confirm that the observed cellular activity derives from direct ABL inhibition .

Comparator Compound for Studies of T315I-Mediated Resistance

DosatiLink-1 may serve as a negative control or comparator in experiments examining T315I gatekeeper mutant resistance mechanisms. Its >121-fold loss of potency against T315I-expressing K562 cells (EC₅₀ >300 nM vs. 2.47 nM for wild-type) is characteristic of the majority of ATP-competitive ABL inhibitors, making it a representative class member for demonstrating the resistance-conferring effect of this clinically important mutation [1]. In such studies, ponatinib (EC₅₀ ~11 nM against T315I) should be included as a positive control to demonstrate selective mutant inhibition [2]. Researchers should note that this application is limited to in vitro cellular systems, as no in vivo data exist to support animal model studies with DosatiLink-1 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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